molecular formula C15H9ClN2O3 B12915882 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde CAS No. 918482-43-6

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B12915882
CAS No.: 918482-43-6
M. Wt: 300.69 g/mol
InChI Key: KZTZJWKGGRNBAN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an indole moiety with an aldehyde functional group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the chloro and nitro substituents on the phenyl ring. The final step involves the formylation of the indole ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted indole derivatives.

    Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1H-indole-3-carbaldehyde.

    Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carboxylic acid.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the indole and aldehyde groups.

    2-(4-Chloro-3-nitrophenyl)-1H-indole: Similar structure but without the aldehyde group.

    4-Chloro-3-nitrobenzaldehyde: Contains the chloro and nitro groups with an aldehyde but lacks the indole moiety.

Uniqueness

2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is unique due to the combination of the indole core with the chloro, nitro, and aldehyde functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

CAS No.

918482-43-6

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H9ClN2O3/c16-12-6-5-9(7-14(12)18(20)21)15-11(8-19)10-3-1-2-4-13(10)17-15/h1-8,17H

InChI Key

KZTZJWKGGRNBAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=O

Origin of Product

United States

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